molecular formula C7H5BrN2O B1379500 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 1557521-89-7

7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one

Cat. No.: B1379500
CAS No.: 1557521-89-7
M. Wt: 213.03 g/mol
InChI Key: DGTXTSXNQQYKRM-UHFFFAOYSA-N
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Description

7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a heterocyclic compound that contains both pyrrole and pyrazine rings.

Mechanism of Action

Target of Action

Related compounds have been found to bind to the bromodomain and extra-terminal motif (bet) proteins , which play a crucial role in regulating gene expression.

Mode of Action

Similar compounds have been shown to inhibit bet proteins . These proteins recognize acetylated lysine residues on histone tails, influencing chromatin structure and gene expression. By binding to these proteins, the compound could potentially alter gene expression.

Biochemical Analysis

Biochemical Properties

7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a binder to BET bromodomains, which are involved in regulating gene expression . The interaction with BET bromodomains suggests that this compound may influence chromatin structure and transcriptional activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. By binding to BET bromodomains, it can modulate the expression of genes involved in cell proliferation and apoptosis . This modulation can lead to changes in cell function, potentially making it a valuable tool in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to BET bromodomains, inhibiting their activity and altering gene expression patterns . This inhibition can lead to the suppression of oncogenes and the activation of tumor suppressor genes, providing a potential mechanism for its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and significant therapeutic effects. At higher doses, toxic or adverse effects can be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall bioactivity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation, which can impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and interactions with other biomolecules, further modulating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one typically involves the cyclization of appropriate precursors. One common method includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne. Subsequent steps involve the formation of pyrazole through reaction with hydrazine monohydrate, gold-catalyzed cyclization of pyrazoles, and final cyclization using sodium hydride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of scalable and efficient catalytic processes, are likely employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is unique due to its bromine substitution, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other pyrrolopyrazine derivatives and may contribute to its specific biological activities .

Properties

IUPAC Name

7-bromo-2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTXTSXNQQYKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557521-89-7
Record name 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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